Product packaging for Imatinib Acid(Cat. No.:)

Imatinib Acid

Cat. No.: B12422871
M. Wt: 551.6 g/mol
InChI Key: UBEXHJPGGGMXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imatinib Acid is a chemical derivative related to Imatinib, a pioneering tyrosine kinase inhibitor. The parent compound, Imatinib, is well-known for its targeted mechanism of action, which involves competitively inhibiting the ATP-binding site of specific tyrosine kinases such as BCR-ABL, c-KIT, and platelet-derived growth factor receptors (PDGFR) . This inhibition blocks the phosphorylation and activation of downstream signaling pathways that drive cellular processes like proliferation and survival, making it a valuable tool for studying oncogenic signaling . While the parent drug Imatinib is clinically used to treat conditions like chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) , the "acid" variant is supplied as a research-grade compound. This product is intended for laboratory analysis and investigative use only, serving as a key intermediate or reference standard in pharmaceutical development and biochemical studies. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product data sheet for specific handling and solubility information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N7O3 B12422871 Imatinib Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33N7O3

Molecular Weight

551.6 g/mol

IUPAC Name

3-[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C31H33N7O3/c1-22-4-9-26(19-28(22)36-31-33-13-10-27(35-31)25-3-2-12-32-20-25)34-30(41)24-7-5-23(6-8-24)21-38-17-15-37(16-18-38)14-11-29(39)40/h2-10,12-13,19-20H,11,14-18,21H2,1H3,(H,34,41)(H,39,40)(H,33,35,36)

InChI Key

UBEXHJPGGGMXHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

Chemical Synthesis and Analog Design of Imatinib Acid

Synthetic Routes to Imatinib (B729) and Key Intermediates

The synthesis of Imatinib, a cornerstone in targeted cancer therapy, has evolved significantly since its inception. The core structure, which features a 2-phenylaminopyrimidine scaffold, requires a multi-step synthetic approach. Industrial-scale production has primarily followed two major convergent routes, which differ mainly in the sequence of constructing the pyrimidine (B1678525) ring and assembling the final amide linkage. google.com

Early Synthetic Methodologies

The original synthesis of Imatinib, as documented in early patents, established the fundamental chemical transformations required to assemble the molecule. researchgate.net One of the foundational industrial routes begins with 2-methyl-5-nitroaniline. This starting material is first reacted with cyanamide (B42294) to form a guanidine (B92328) intermediate. google.comresearchgate.netpatsnap.com This key intermediate then undergoes a cyclization reaction with 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one to construct the central pyrimidine ring, yielding N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine. researchgate.netpatsnap.comgoogle.com

The subsequent crucial step is the reduction of the nitro group to an amine. Early methods often employed catalytic hydrogenation using palladium on carbon (Pd/C) to yield N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. researchgate.netpatsnap.com The final step involves an amidation reaction, where this amine is condensed with 4-(4-methylpiperazinomethyl)benzoyl chloride to form the Imatinib base. google.comnewdrugapprovals.org

An alternative early route starts with 4-methyl-3-nitroaniline. In this sequence, the side chain is constructed first by condensation with 4-(chloromethyl)benzoyl chloride and N-methylpiperazine. Following the assembly of the benzamide (B126) portion, the nitro group is reduced to an amine. This intermediate then undergoes guanidinylation and the final cyclization to form the pyrimidine ring, completing the synthesis of Imatinib. newdrugapprovals.org These pioneering routes, while effective, often involved harsh reagents, challenging purifications, and potential safety hazards, particularly in the hydrogenation step. patsnap.com

Improvements and Optimization of Synthetic Pathways

Recognizing the limitations of early methods, significant research has focused on optimizing the synthesis of Imatinib and its key intermediates to improve yield, purity, and industrial feasibility. rsc.orgresearchgate.net A key area of improvement has been the C-N bond-forming reaction to create the final amide link. One optimized process involves the direct coupling of 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine using a carboxylic acid coupling reagent, such as a carbodiimide. google.com This approach advantageously avoids the need to prepare the highly reactive 4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride, thereby eliminating the use of harsh chlorinating agents. google.com

Other refinements have targeted the formation of the pyrimidine ring and the reduction of the nitro intermediate. For instance, an improved method prepares the pyrimidinyl amine intermediate by reacting an enaminone with guanidine nitrate, which circumvents the use of toxic cyanamide. researchgate.netvander-lingen.nl The subsequent C-N coupling to attach the nitrophenyl group has been optimized by using copper salts as catalysts, which are a more economical alternative to expensive palladium-based catalysts. researchgate.net For the nitro group reduction, systems such as hydrazine (B178648) hydrate (B1144303) with ferric chloride and activated carbon (N2H4·H2O/FeCl3/C) in water have been developed, offering an efficient and high-yield alternative to catalytic hydrogenation. researchgate.netepa.gov These optimized protocols effectively address problematic steps, save time, and result in higher yields and purity of the intermediates and the final product. rsc.orgresearchgate.net

Intermediate Synthetic Improvement Key Reagents/Catalysts Advantage
Pyrimidinyl amineAvoidance of cyanamideEnaminone, Guanidine nitrateEliminates toxic reagent
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amineN-arylation catalystCopper saltsCost-effective alternative to palladium
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamineNitro group reductionN2H4·H2O/FeCl3/C in waterHigh yield, avoids catalytic hydrogenation
Imatinib BaseFinal amide coupling4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid, Carbodiimide coupling reagentAvoids harsh chlorinating agents

Design and Synthesis of Novel Imatinib Analogues and Derivatives

While Imatinib is highly effective, the development of drug resistance has prompted extensive research into the design and synthesis of novel analogues and derivatives with improved properties. researchgate.net

Rational Design Strategies for Structure Modification

Key structural components targeted for modification include:

The Phenylaminopyrimidine Core: This scaffold is essential for targeting the kinase domain. Modifications here can influence binding affinity and selectivity. nih.gov

The Pyridyl Group: Located at the 3'-position of the pyrimidine, this group enhances cellular activity. researchgate.net

The Benzamide Linker: This portion contributes significantly to inhibitory activity. researchgate.net

The N-methylpiperazine Moiety: This terminal group is crucial for increasing oral bioavailability and solubility. nih.gov

One rational design strategy involves replacing parts of the Imatinib scaffold with other chemical groups to probe new interactions with the target protein. For example, novel analogues have been synthesized where the phenyl moiety is replaced with non-aromatic structural motifs like bicyclo[1.1.1]pentane and cubane (B1203433) to improve properties such as thermodynamic solubility. nih.gov Another approach focuses on creating compounds like PAPP1, an analogue with modifications to the pyrimidine and pyridine (B92270) rings intended to enhance bioavailability and protein-ligand interactions. researchgate.netroyalsocietypublishing.org Computer-aided drug design is also a vital tool, using the crystal structure of the Imatinib-kinase complex to identify key interaction sites and design new molecules that can form stronger or different interactions to inhibit the target more effectively. chemistrymag.org

Structural Moiety Function Example of Modification Strategy Goal of Modification
PhenylaminopyrimidineCore scaffold for kinase bindingIntroduce different heterocyclic coresAlter binding affinity and selectivity
Pyridyl GroupEnhances cellular activityChange position or replace with other heterocyclesImprove cellular uptake/potency
Benzamide MoietyKinase inhibitionReplace with bioisosteresModulate binding and physicochemical properties
N-methylpiperazineIncreases bioavailability and solubilityReplace with other basic groups or non-aromatic motifsImprove solubility, overcome resistance

Combinatorial Chemistry Applications in Analogue Generation

To explore a wide range of structural modifications efficiently, combinatorial and high-throughput synthesis techniques have been employed. Flow chemistry, in particular, lends itself well to the rapid generation of analogue libraries. nih.govresearchgate.net A modular flow synthesis approach allows for the creation of diverse Imatinib analogues by simply changing the starting building blocks that are fed into the continuous reactor system. researchgate.netmit.eduacs.org This method enables the rapid assembly of a collection of related compounds from three key components: the aniline, the amide, and the aryl halide precursors. mit.edu This strategy facilitates the systematic exploration of the chemical space around the Imatinib scaffold, allowing for the generation and subsequent biological screening of numerous novel derivatives in a highly efficient manner. nih.gov

Synthesis of Prodrugs and Targeted Delivery Systems (Pre-clinical)

The therapeutic efficacy of imatinib acid is sometimes constrained by factors such as off-target toxicity and the development of resistance. To address these challenges, pre-clinical research has focused on the development of prodrugs and advanced delivery systems designed to enhance targeted delivery and improve the pharmacological profile of the drug.

Prodrug Strategies:

One innovative approach involves the synthesis of photoactivatable "caged" prodrugs of imatinib. researchgate.net This strategy renders the drug temporarily inactive by masking a critical functional group with a photolabile protecting group. The active drug is released only upon irradiation with light of a specific wavelength, allowing for precise spatial and temporal control over its activity. This method has been explored for kinase inhibitors and has been successfully applied to imatinib in pre-clinical studies, demonstrating the potential to minimize systemic exposure and off-target effects. researchgate.net

Targeted Delivery Systems:

Nanoparticle-based systems represent a significant area of pre-clinical investigation for improving this compound delivery. These carriers are designed to encapsulate the drug, altering its pharmacokinetic properties and enabling more targeted accumulation at the tumor site.

Polymeric Nanoparticles: Imatinib mesylate has been successfully encapsulated within biodegradable poly(lactide-co-glycolide) (PLGA) nanoparticles (INPs). nih.govresearchgate.net These nanoparticles can provide a sustained release of the drug. nih.gov In vitro studies on MCF-7 breast cancer cells showed that INPs were more cytotoxic than the free drug. nih.govresearchgate.net Furthermore, pre-clinical studies in Wistar rats indicated that oral administration of INPs resulted in no significant cardiotoxicity, a known side effect of free imatinib, suggesting that nano-encapsulation can enhance efficacy while reducing adverse effects. nih.gov

Nanoemulsions: Self-nanoemulsifying drug delivery systems (SNEDDS) have also been developed to improve imatinib's efficacy. scielo.br One such system, composed of ethyl oleate, Tween 80, and polyethylene (B3416737) glycol 600, forms nanodroplets with a diameter of approximately 81 nm. scielo.br This formulation demonstrated enhanced toxicity toward MCF-7 cancer cells, achieving a significantly lower IC50 value (3.1 µg/mL) compared to an aqueous solution of imatinib (6.5 µg/mL), which may be attributed to higher cellular uptake of the nanoemulsion. scielo.br

Table 1: Pre-clinical this compound Delivery Systems

Delivery System Composition Particle Size (nm) Key Pre-clinical Findings Reference(s)
PLGA Nanoparticles (INPs) Poly(lactide-co-glycolide) Not specified Sustained drug release; increased cytotoxicity in MCF-7 cells; reduced cardiotoxicity in rats. nih.govresearchgate.net
SNEDDS Ethyl oleate, Tween 80, PEG 600 81.0 ± 9.5 Stable for at least two months; IC50 of 3.1 µg/mL in MCF-7 cells vs. 6.5 µg/mL for free drug. scielo.br

Stereochemical Aspects of this compound Synthesis and Activity

The biological activity of a drug is intrinsically linked to its three-dimensional structure. For this compound, the key stereochemical consideration is not chirality, as the molecule is achiral, but rather its conformational flexibility. The molecule can adopt different spatial arrangements, or conformations, which influences its ability to bind to its target kinases.

The flexibility of the imatinib molecule allows it to exist in two primary, relatively stable conformations: an "extended" form and a "folded" form. nih.gov The transition between these states is primarily governed by rotation along the N-C single bond within the amide group that links the benzoyl ring to the phenylaminopyrimidine core. nih.gov

Extended Conformation: In this arrangement, the molecule is more linear.

Folded Conformation: This conformation is more compact, and it is stabilized by π-π stacking interactions. nih.gov

Density functional theory (DFT) calculations and analyses of crystal structures from databases have been used to study these conformational possibilities. nih.gov The specific conformation adopted by this compound is stabilized by various intermolecular interactions, which differ depending on the environment. In ligand-receptor complexes, such as when imatinib is bound to the ATP-binding site of the ABL kinase, hydrogen bonds play a crucial role in stabilizing the active conformation. nih.gov In crystalline salt forms, the number of hydrogen bonds is typically lower than in the protein-bound state. nih.gov This conformational adaptability is a critical aspect of its mechanism of action, allowing it to fit within the binding pocket of its target proteins. nih.govdrugbank.com

Table 2: Conformational Details of this compound

Feature Description Significance Reference(s)
Primary Conformations Extended and Folded Allows the molecule to adapt to different biological environments and binding pockets. nih.gov
Key Rotational Bond Amide N-C bond Rotation around this bond is the primary reason for the two stable conformations. nih.gov
Stabilizing Interactions Hydrogen bonding, π-π stacking The type of interaction determines the favorability of a given conformation in a specific environment (e.g., protein binding pocket vs. crystal lattice). nih.gov

Molecular Mechanisms of Action of Imatinib Acid

Downstream Signaling Pathway Modulation

By inhibiting its target kinases, Imatinib (B729) effectively shuts down the intracellular signaling cascades that they control, leading to profound effects on cell behavior. hellobio.com

The constitutive activity of kinases like BCR-Abl and mutant PDGFR drives aberrant cell proliferation and survival. nih.gov These kinases activate a host of downstream pathways, including the PI3K/Akt, JAK/STAT, and Ras/Raf/MAPK pathways. cellsignal.comnih.gov Imatinib's inhibition of the primary kinase leads to the deactivation of these crucial survival signals.

In vitro studies across various cancer cell models have demonstrated that this signaling blockade halts cell cycle progression and induces programmed cell death (apoptosis). For example, in gastric cancer cells expressing PDGFR, Imatinib treatment leads to G2/M phase cell cycle arrest and induces mitochondria-mediated apoptosis. nih.gov This effect is mediated by endoplasmic reticulum (ER) stress and the activation of the c-Jun NH2-terminal kinase (JNK) signaling pathway. nih.gov In medulloblastoma cells, Imatinib inhibits late-stage proliferation and can induce apoptosis after prolonged exposure (72 hours). nih.gov However, in some contexts, other signaling molecules like interferon-gamma (IFNγ) can counteract Imatinib-induced apoptosis by upregulating survival factors through STAT1 signaling. tandfonline.com

Downstream Effects of Imatinib in In Vitro Models
Cell TypePrimary TargetAffected Pathway(s)Cellular OutcomeReference
Gastric Cancer Cells (AGS)PDGFRER Stress, JNK activationG2/M Arrest, Apoptosis nih.gov
Chronic Myelogenous Leukemia (CML) CellsBCR-AblPI3K/Akt, JAK/STAT, Ras/RafInhibition of Proliferation, Apoptosis cellsignal.comnih.gov
Medulloblastoma Cells (DAOY, D556)PDGFR-Inhibition of late proliferation, Delayed Apoptosis nih.gov
Primary CML Stem/Progenitor CellsBCR-AblSTAT1 (counteracted by IFNγ)Apoptosis (can be reduced by IFNγ) tandfonline.com

The effects of Imatinib extend beyond proliferation and survival to influence cell motility and interaction with the microenvironment. The BCR-Abl oncoprotein is known to disrupt the normal adhesion of leukemia cells to the bone marrow stroma. researchgate.net Imatinib can paradoxically influence these processes.

In some chronic myeloid leukemia (CML) cells, Imatinib treatment was found to increase adhesion to fibronectin and enhance migration and invasion capabilities. researchgate.net This may be mediated by proteins such as proline-rich tyrosine kinase 2 (PYK2). researchgate.net Furthermore, Imatinib can restore the expression of the chemokine receptor CXCR4, which is normally suppressed by BCR-Abl. This restoration can promote CML cell migration and adhesion within the bone marrow, a process that may contribute to the survival of quiescent, drug-resistant cells. researchgate.net

Conversely, in other cancer types, Imatinib has the opposite effect. In medulloblastoma cells, Imatinib significantly inhibits cell migration and invasion by blocking PDGFR-mediated signaling. nih.gov In glioblastoma cells, however, Imatinib was reported to increase cell migration and invasion through a mechanism independent of its known targets, instead involving the stimulation of p130Cas and FAK signaling. nih.gov These findings indicate that Imatinib's impact on cell adhesion and migration is highly context-dependent, varying with cell type and the specific signaling networks at play.

Off-Target Interactions and Their Mechanistic Implications

While Imatinib Acid is recognized for its high selectivity towards its primary targets—ABL, c-Kit, and PDGFR kinases—it is not entirely specific and engages with several unintended "off-target" proteins. drugbank.comacs.orgnih.gov These interactions can have mechanistic implications that may contribute to both the therapeutic profile and potential side effects of the compound. The study of these off-target effects is crucial for a comprehensive understanding of Imatinib's biological activity. acs.org

A prominent and well-characterized non-kinase off-target of Imatinib is the cytosolic flavoprotein NAD(P)H:quinone oxidoreductase 2 (NQO2). acs.orgnih.gov Chemical proteomic screens identified NQO2 as a target of Imatinib. acs.org Subsequent studies confirmed that Imatinib acts as a competitive inhibitor of NQO2, binding to the enzyme's active site adjacent to the flavin prosthetic group, with an IC50 value of 80 nM. nih.gov The crystal structure of the Imatinib-NQO2 complex reveals that the drug adopts a folded, compact cis conformation to fit into the active site. This is distinct from the more extended trans conformation it assumes when binding to its target kinases like ABL. acs.orgnih.gov This conformational flexibility is a key mechanistic feature allowing Imatinib to interact with structurally diverse proteins. Although NQO2 is effectively inhibited at therapeutic concentrations of Imatinib, the precise physiological consequences of this off-target interaction remain largely unclear. acs.orgnih.gov

Table 2: Characterized Off-Target Interactions of this compound
Off-Target ProteinProtein ClassMechanistic ImplicationReference
NQO2 (NAD(P)H:quinone oxidoreductase 2)OxidoreductaseCompetitive inhibition of the active site. Imatinib binds in a folded cis conformation. Physiological consequence is under investigation. acs.orgnih.gov
CHK1 (Checkpoint Kinase 1)Serine/Threonine KinaseReduced ATP-binding affinity, suggesting inhibition of kinase activity. May influence DNA damage response. acs.org
YES1Tyrosine Kinase (Src family)Reduced ATP-binding affinity. nih.gov
FGR, GAK, IRAK, MELKProtein KinasesReduced ATP-binding affinities, suggesting direct binding and inhibition. acs.org
SykTyrosine KinaseBinds the cis rotamer of Imatinib. acs.org

Pre Clinical Pharmacological and Efficacy Studies of Imatinib Acid

In vitro Cellular Models of Imatinib (B729) Acid Efficacy

Imatinib acid has demonstrated varied dose-dependent cytotoxic and growth-inhibitory effects across a range of cancer cell lines. In vitro studies have established that the efficacy is highly dependent on the cell type and the presence of specific molecular targets. For instance, in chronic myeloid leukemia (CML) cell lines expressing the Bcr-Abl fusion protein, such as K562, imatinib is highly potent. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for imatinib are significantly lower in Bcr-Abl positive cells compared to other cell types. nih.gov

Studies on carcinoid tumor cell lines, including the human bronchial carcinoid line NCI-H727 and the pancreatic carcinoid line BON-1, revealed a dose- and time-dependent cytotoxic effect. aacrjournals.orgnih.gov Similarly, in gastrointestinal stromal tumor (GIST) cell lines, imatinib shows significant activity, which corresponds to its clinical use. aacrjournals.org However, in cell lines without clear driver mutations targeted by imatinib, such as anaplastic thyroid carcinoma (ATC), the compound shows negligible antineoplastic activity, with cytotoxic effects only observed at concentrations that may be difficult to achieve in patients. researchgate.net The viability of bone marrow stromal cells was paradoxically increased at lower concentrations (5 and 10 µM) but decreased at higher concentrations (15 µM), with no viable cells remaining at 25 µM. nih.gov

The following table summarizes the dose-response of this compound in various cell lines based on published research findings.

Cell LineCancer TypeKey TargetObserved EffectIC50 / Effective ConcentrationReference(s)
K562Chronic Myeloid Leukemia (CML)Bcr-AblInhibition of proliferation, apoptosis induction~0.24 µM researchgate.net
LAMA-84Chronic Myeloid Leukemia (CML)Bcr-AblInhibition of proliferationHigher IC50 than ponatinib (B1185) nih.gov
NCI-H727Bronchial CarcinoidPDGFRDose- and time-dependent cytotoxicityNot specified aacrjournals.orgnih.gov
BON-1Pancreatic CarcinoidPDGFRDose- and time-dependent cytotoxicityNot specified aacrjournals.orgnih.gov
AGSGastric Cancerc-KIT, PDGFRTime- and dose-dependent proliferation suppressionApoptosis at 20-100 µM spandidos-publications.com
ARO-81Anaplastic Thyroid Carcinoma (ATC)Not specifiedIneffective in suppressing growth>10 µM researchgate.net
GIST-T1Gastrointestinal Stromal Tumor (GIST)KITSynergistic effects with MK-2206Not specified aacrjournals.org

This table is for illustrative purposes and compiles data from multiple sources. Specific experimental conditions may vary.

This compound exerts its anticancer effects in sensitive cell lines primarily through the induction of cell cycle arrest and apoptosis. nih.gov In Bcr-Abl-positive K562 cells, treatment with imatinib leads to an increase in the cell cycle inhibitors p21 and p27, resulting in cell cycle arrest. nih.gov In addition to apoptosis and autophagy, imatinib was also found to induce a senescence-like phenotype in these cells. nih.gov The pro-apoptotic effect is mediated through the accumulation of the BH3-only protein Bim. nih.gov Depletion of Bim was shown to completely abolish imatinib-induced apoptosis, although the anti-proliferative effect was maintained, indicating that apoptosis and cell cycle arrest are distinct effects. nih.gov

In gastric cancer cells, imatinib treatment induced cell cycle arrest in the G2/M phase. spandidos-publications.com The mechanism of apoptosis in these cells was linked to endoplasmic reticulum (ER) stress, evidenced by increased levels of phosphorylated JNK and the transcription factor C/EBP homologous protein. spandidos-publications.com Further studies confirmed the activation of caspase-3 and the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP), in cells undergoing imatinib-induced apoptosis. researchgate.net The induction of apoptosis by imatinib appears to be independent of the proliferative status of the cells. researchgate.net

The evaluation of this compound has extended to three-dimensional (3D) culture systems like spheroids and organoids, which more closely mimic the in vivo tumor microenvironment. nih.govcrownbio.com These models are valuable for studying drug sensitivity and resistance. nih.gov In a study using gel-free 3D cultured tumoroids from metastatic colorectal cancer (mCRC) cells, low concentrations of imatinib (10 µM) unexpectedly promoted tumoroid formation and growth. nih.govmdpi.com This suggests that in certain contexts, imatinib may have effects that are not apparent in traditional 2D cell culture. mdpi.com The promotion of tumoroid aggregation by imatinib may be related to the inhibition of epithelial-mesenchymal transition (EMT). mdpi.com These 3D models have also been used to model drug resistance, demonstrating that larger tumoroids with higher expression of the drug resistance pump ABCG2 were insensitive to treatment. nih.gov The use of organoid models derived from patient tissues holds promise for personalized medicine, allowing for the pre-clinical testing of therapies like imatinib to predict patient responses. nih.gov

In vivo Animal Models for Efficacy Evaluation

The in vivo efficacy of this compound has been assessed in various animal models, including xenografts, where human tumor cells are implanted into immunodeficient mice, and syngeneic models, which use murine tumor cells in immunocompetent mice. criver.com

In xenograft models of Bcr-Abl-positive leukemia, imatinib administration demonstrated a dose-dependent decrease in tumor growth. youtube.com However, its efficacy as a monotherapy in some solid tumors is limited. For example, in a small cell lung cancer (SCLC) xenograft model using cell lines that express c-Kit, imatinib had a negligible effect on tumor growth, even though it achieved therapeutic concentrations within the tumor and effectively blocked its target. aacrjournals.orgaacrjournals.org This suggests the c-Kit signaling pathway may not be critical for SCLC proliferation in vivo. aacrjournals.org In contrast, when used in combination with other chemotherapeutic agents, imatinib has shown greater promise. In non-small cell lung carcinoma (NSCLC) xenografts, pretreatment with imatinib significantly improved the antitumor efficacy of docetaxel. nih.gov Similarly, combining imatinib with an AKT inhibitor resulted in significantly greater efficacy and improved animal survival in GIST xenografts compared to either agent alone. aacrjournals.org

Syngeneic models, which possess an intact immune system, are crucial for evaluating immunomodulatory effects of cancer therapies. criver.comnih.gov In a syngeneic model using CT26 colon cancer cells implanted in immunocompetent BALB/c mice, treatment with imatinib hindered tumor growth. researchgate.net This effect was linked to a reduction in regulatory T cells (Tregs), suggesting an immune-mediated component to its antitumor activity. researchgate.net

Genetically engineered mouse models (GEMMs), which develop de novo tumors in a natural immune-proficient environment, provide a powerful platform for preclinical evaluation of targeted therapies like imatinib. nih.govembopress.org A key GEMM for studying imatinib is the model for gastrointestinal stromal tumors (GIST), where mice with a heterozygous activating mutation in the Kit gene (KitV558Δ/+) develop GISTs with 100% penetrance. nih.gov

In this GIST mouse model, treatment with imatinib produced responses similar to those seen in human patients, including partial response or stable disease. nih.gov Molecular analysis of the tumors from treated mice revealed that imatinib abrogated cell cycle progression, induced apoptosis, and impaired key signaling pathways, including the PI3-kinase and mTOR pathways. nih.gov However, these studies also provided insights into resistance mechanisms. It was found that imatinib treatment stimulated the activation of Src Family Kinases (SFKs) through compensatory integrin signaling, which may limit its clinical efficacy. nih.gov This finding highlights the value of GEMMs in not only validating the efficacy of a drug but also in uncovering complex biological responses and potential mechanisms of resistance that can inform the development of more effective combination therapies. embopress.orgnih.gov

Pharmacodynamic Biomarker Assessment in Animal Tissues

Pharmacodynamic (PD) biomarkers are crucial in pre-clinical studies to confirm that a drug is engaging its intended target and eliciting a downstream biological response. In animal models, the assessment of these biomarkers in tumor tissues provides direct evidence of a drug's activity at the site of action. For this compound, a potent inhibitor of the BCR-ABL tyrosine kinase, pre-clinical evaluations have focused on biomarkers that reflect the inhibition of this primary target and its downstream signaling pathways.

In xenograft models of chronic myeloid leukemia (CML), a key pharmacodynamic biomarker is the phosphorylation status of BCR-ABL and its immediate substrates, such as CrkL. nih.gov Studies in K562 human CML xenografts grown in mice have been used to investigate the kinetics of target inhibition following oral administration of tyrosine kinase inhibitors. nih.gov Western blot analysis of tumor lysates allows for the quantification of phosphorylated BCR-ABL (p-BCR-ABL) and phosphorylated CrkL (p-CrkL). nih.gov The time course of inhibition and subsequent recovery of these phosphoproteins correlates with the plasma concentration of the drug, providing a clear link between pharmacokinetic exposure and pharmacodynamic effect. nih.gov For instance, following a single oral dose of a BCR-ABL inhibitor, maximal inhibition of tumoral p-BCR-ABL and p-CrkL can be observed within hours, with levels returning to baseline as the drug is cleared. nih.gov This type of analysis is fundamental for predicting the dosing schedules required to maintain target inhibition in clinical settings. nih.gov

Beyond direct target phosphorylation, other methodologies have been explored to identify broader metabolic consequences of this compound activity. Nuclear Magnetic Resonance (NMR) metabolomics on cell lines has revealed that imatinib treatment can induce specific metabolic shifts, including reduced glucose uptake through glycolysis inhibition, a switch towards increased mitochondrial metabolism, and a reduction in phosphocholine (B91661), which is associated with inhibited cell proliferation. nih.gov While these studies are often initially conducted in vitro, they lay the groundwork for a similar analysis of tumor tissue from animal models to provide a more comprehensive picture of the drug's metabolic impact in vivo.

The table below summarizes key pharmacodynamic biomarkers assessed in animal tissues for tyrosine kinase inhibitors like this compound.

Biomarker CategorySpecific BiomarkerMethod of AssessmentModel SystemKey Finding
Target Engagement Phospho-BCR-ABLWestern BlotCML Xenograft (K562 cells)Inhibition correlates with plasma drug concentration. nih.gov
Downstream Signaling Phospho-CrkLWestern BlotCML Xenograft (K562 cells)Time-dependent inhibition following drug administration. nih.gov
Metabolic Response Glucose, PhosphocholineNMR MetabolomicsCancer Cell LinesImatinib induces reduced glucose uptake and phosphocholine levels. nih.gov

These tissue-based pharmacodynamic studies are vital for establishing proof-of-concept for target modulation, optimizing dosing regimens, and providing insights into the molecular mechanisms underlying the therapeutic effects of this compound in a pre-clinical setting. nih.gov

Combination Strategies with this compound in Pre-clinical Research

The development of drug resistance and the desire to enhance therapeutic efficacy have driven extensive pre-clinical research into combination strategies involving this compound. These studies aim to identify synergistic or additive anti-tumor effects by co-administering this compound with other targeted agents or conventional chemotherapeutics.

Synergistic Effects with Other Targeted Agents

Combining this compound with inhibitors of other critical signaling pathways has shown significant promise in pre-clinical models, particularly in the context of overcoming resistance. The PI3K/AKT pathway is a key survival pathway that has been implicated in resistance to imatinib in gastrointestinal stromal tumors (GIST). nih.govfoxchase.orgresearchgate.net

Pre-clinical studies have evaluated the combination of imatinib with AKT inhibitors, such as MK-2206. nih.govfoxchase.org In vitro and in vivo studies demonstrated that this combination resulted in significant synergistic effects in both imatinib-sensitive and imatinib-resistant GIST cell lines and xenografts. nih.govfoxchase.org The combination therapy led to greater tumor response and improved animal survival compared to either agent alone. nih.govfoxchase.org Whole-transcriptome sequencing of xenograft tissues suggested that the enhanced effect may be mediated through the BCL-2/BAX/BAD apoptotic pathway. nih.govfoxchase.org

Similarly, the MEK/ERK pathway has been identified as another important target for combination therapy in GIST. Pre-clinical research has shown that combining a MEK inhibitor, such as binimetinib, with imatinib is synergistic. nih.gov This combination can durably inhibit the ETV1 protein, a key transcription factor in GIST, by simultaneously blocking downstream MEK/ERK signaling and preventing feedback reactivation of upstream KIT signaling. nih.gov

Combination with Chemotherapeutic Agents (Pre-clinical mechanistic studies)

In vitro studies have explored the combination of this compound with various conventional chemotherapeutic drugs across different cancer models. nih.govresearchgate.net The rationale is that the distinct mechanisms of action of different anticancer drugs can lead to enhanced efficacy and potentially circumvent resistance. researchgate.netcancernetwork.com

In chronic myeloid leukemia (CML), for example, combining imatinib with agents like arsenic trioxide has been investigated. nih.gov Studies in the Bcr-Abl-expressing K562 cell line showed that arsenic trioxide could down-regulate Bcr-Abl protein levels. nih.gov The combination of imatinib and arsenic trioxide demonstrated favorable cytotoxicity and proapoptotic activity, suggesting this could be a strategy to overcome imatinib resistance. nih.gov Isobologram analysis is often used in these in vitro studies to formally determine whether the interaction between the two agents is synergistic, additive, or antagonistic. nih.gov

The table below provides a summary of pre-clinical studies combining imatinib with chemotherapeutic agents.

Combination AgentCancer ModelKey Mechanistic FindingObserved Effect
Arsenic Trioxide Chronic Myeloid Leukemia (K562 cells)Down-regulation of Bcr-Abl protein levels. nih.govSynergistic cytotoxicity and proapoptotic activity. nih.gov

These mechanistic studies provide a strong pre-clinical basis for designing clinical trials that combine this compound with other anticancer agents to improve patient outcomes. nih.govnih.gov

Evaluation of Novel Combination Partners (in vitro/animal models)

The search for novel combination partners for this compound is an active area of pre-clinical research, aiming to exploit newly discovered molecular vulnerabilities in cancer cells.

One prominent area of investigation is the targeting of survival pathways that become activated in tumor cells to evade the effects of KIT or BCR-ABL inhibition. As mentioned previously, inhibitors of the PI3K/AKT/mTOR pathway are a key class of novel combination partners. nih.govfoxchase.orgresearchgate.net The combination of imatinib with the AKT inhibitor MK-2206 in GIST xenografts not only improved tumor response and survival but also led to the upregulation of the neural genes BEX1 (brain expressed X-linked 1) and NPTX1 (neuronal pentraxin I) in combination-treated tumors. nih.govfoxchase.org These findings provide strong pre-clinical justification for exploring this combination in clinical trials for GIST. nih.govfoxchase.org

The table below summarizes findings related to the evaluation of a novel combination partner for this compound.

Novel Combination PartnerModel SystemRationale for CombinationKey Pre-clinical Finding
MK-2206 (AKT Inhibitor) GIST Cell Lines and XenograftsPI3K/AKT pathway is a critical survival pathway in imatinib-resistant GIST. nih.govfoxchase.orgresearchgate.netSignificant synergistic effects, greater tumor response, and improved animal survival compared to monotherapy. nih.govfoxchase.org
Binimetinib (MEK Inhibitor) GIST ModelsThe MEK/ERK pathway is involved in GIST cell proliferation and survival. nih.govSynergistic inhibition of the ETV1 protein by blocking downstream signaling and upstream feedback reactivation. nih.gov

These pre-clinical evaluations are essential for identifying the most promising combination strategies to be advanced into clinical development, with the ultimate goal of enhancing the efficacy of this compound and overcoming mechanisms of drug resistance.

Mechanisms of Resistance to Imatinib Acid

Primary Resistance Mechanisms

Primary resistance is the failure to achieve a significant response to imatinib (B729) from the outset of treatment. jnccn.org This can be due to pre-existing characteristics of the cancer cells that render them insensitive to the drug's effects.

While point mutations in the target kinase are the most frequent cause of acquired resistance, they are a rare cause of primary resistance. nih.gov However, highly sensitive detection methods have revealed that mutations associated with resistance can exist in small subclones of cancer cells even before treatment begins. nih.govnih.gov These pre-existing mutations, such as certain substitutions in the ABL kinase domain, can confer a selective advantage under the pressure of imatinib therapy, leading to a lack of initial response as these resistant clones proliferate. nih.gov For example, specific mutations may prevent imatinib from binding effectively to the kinase's ATP-binding pocket by altering the protein's conformation to favor an active state that imatinib cannot bind to. nih.gov

Cancer cells can exhibit primary resistance if they possess intrinsically active signaling pathways that bypass the need for the kinase targeted by imatinib. researchgate.net This means that even if imatinib successfully inhibits its target, such as BCR-ABL, the cell's growth and survival signals are maintained through alternative routes. tandfonline.com Key examples of these bypass pathways include:

Src Family Kinases: Overexpression or constitutive activation of Src family kinases, such as LYN and HCK, can promote cell survival and proliferation independently of BCR-ABL signaling. aacrjournals.orgmdpi.com LYN kinase, in particular, has been shown to be highly expressed and activated in imatinib-resistant cells. dovepress.com These kinases can activate downstream pathways that drive the disease, rendering the inhibition of BCR-ABL alone insufficient. researchgate.netaacrjournals.org

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade for cell growth and survival. aacrjournals.org In some cases, this pathway can be activated by mechanisms independent of BCR-ABL, allowing cancer cells to evade the effects of imatinib. dovepress.com

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial route for cell signaling, often activated by cytokines. tandfonline.com Its activation can contribute to imatinib resistance by providing alternative pro-survival signals. tandfonline.comresearchgate.net

The concentration of imatinib inside a cancer cell is a critical determinant of its efficacy. In preclinical and in vitro settings, a key mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. researchgate.net These pumps actively transport imatinib out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

Studies using leukemia cell line models have demonstrated this principle:

P-glycoprotein (Pgp/MDR1): Overexpression of the MDR1 gene, which codes for P-glycoprotein, in CML cell lines like K562 and AR230 has been shown to confer resistance to imatinib. ashpublications.org This resistance could be reversed by using Pgp inhibitors, confirming the pump's role in reducing drug sensitivity. ashpublications.org

Breast Cancer Resistance Protein (BCRP/ABCG2): Imatinib has also been identified as a substrate for the BCRP/ABCG2 drug pump. eur.nl In vitro studies showed that cells overexpressing BCRP had significantly lower intracellular levels of imatinib, which could be reversed by a BCRP-specific inhibitor. eur.nl Chronic exposure to imatinib in cell culture has been shown to induce the expression of both BCRP and MDR1 pumps. nih.gov

While clearly demonstrated in laboratory models, the clinical significance of drug efflux pump overexpression as a primary resistance mechanism remains a subject of ongoing investigation. ashpublications.orgnih.gov

Acquired Resistance Mechanisms

Acquired resistance develops after an initial period of successful treatment and is a significant clinical challenge. jnccn.org It often involves the selection and expansion of cancer cell clones that have developed new molecular strategies to survive in the presence of imatinib.

The most common mechanism of acquired resistance to imatinib is the development of secondary point mutations within the kinase domain of the target protein, such as BCR-ABL. nih.govresearchgate.netaacrjournals.org These mutations emerge during treatment, likely due to the inherent genetic instability of cancer cells, and prevent imatinib from binding effectively while often preserving the kinase's enzymatic activity. nih.govascopubs.org Over 90 different point mutations have been identified in the BCR-ABL kinase domain in patients who have relapsed. nih.govoncotarget.com

These mutations can be classified based on their location and mechanism of action:

Direct Contact Site Mutations: Some mutations alter amino acid residues that are essential for direct contact with imatinib. jnccn.org The most notorious of these is the T315I mutation, often called the "gatekeeper" mutation. ascopubs.orgmedscape.com The substitution of threonine with a bulkier isoleucine at position 315 physically blocks imatinib from entering the ATP-binding pocket without significantly affecting ATP binding, thus conferring a high level of resistance to imatinib and some second-generation inhibitors. ascopubs.orgoncotarget.comijbs.com

P-loop Mutations: The P-loop (phosphate-binding loop) is a flexible region that folds over the ATP-binding site. Mutations in this area (e.g., G250E, Y253F/H, E255K/V) can lock the kinase in its active conformation, an arrangement to which imatinib cannot bind. jnccn.orgaacrjournals.orgijbs.com

Activation Loop Mutations: Mutations in the activation loop (e.g., H396P) can also stabilize the active conformation of the kinase, leading to resistance. jnccn.orgijbs.com

Below is an interactive table summarizing key secondary mutations in the BCR-ABL kinase domain that confer imatinib resistance.

Mutation Location Specific Mutations Mechanism of Resistance References
Imatinib Binding Site T315I, F317LSteric hindrance preventing drug binding. aacrjournals.orgijbs.compnas.org
P-Loop M244V, G250E, Y253F/H, E255K/VPrevents the kinase from adopting the inactive conformation required for imatinib binding. jnccn.orgaacrjournals.orgijbs.com
Catalytic Domain M351T, F359VAffects the conformation of the kinase, reducing imatinib binding affinity. jnccn.orgaacrjournals.orgpnas.org
Activation Loop H396P, H396RStabilizes the active conformation of the kinase, to which imatinib cannot bind. jnccn.orgijbs.com

Another significant mechanism of acquired resistance is the amplification of the gene encoding the target kinase, such as the BCR-ABL1 fusion gene. nih.govmedscape.comaacrjournals.org This process involves the cancer cells making multiple copies of the gene, which leads to a corresponding overexpression of the target protein. dovepress.com The increased quantity of the BCR-ABL protein can overwhelm the available concentration of imatinib, effectively titrating the drug out and allowing enough kinase activity to persist to drive cell proliferation and survival. aacrjournals.orgamsj.org Gene amplification is observed more frequently in patients with advanced-stage disease who have developed acquired resistance. aacrjournals.org

Activation of Alternative Signaling Pathways

A primary mechanism of Imatinib resistance is the activation of signaling pathways that are not directly targeted by the drug. mdpi.com This allows cancer cells to circumvent the blockade imposed by Imatinib and maintain their malignant phenotype. mdpi.com These "bypass tracks" can be activated through various means, including the upregulation of other receptor tyrosine kinases or the activation of downstream signaling components. mdpi.comaacrjournals.org

Several key alternative signaling pathways have been implicated in Imatinib resistance:

SRC Family Kinases: Members of the SRC family of tyrosine kinases, such as HCK, FGR, and LYN, are known to be activated by BCR-ABL1 and play a crucial role in myeloid cell signaling. aacrjournals.org Upregulation of LYN and HCK has been associated with Imatinib resistance, particularly in the progression to the blast phase of Chronic Myeloid Leukemia (CML). aacrjournals.org In preclinical models, Imatinib-resistant cell lines have demonstrated significantly increased expression of LYN. aacrjournals.org SRC-family kinases can also contribute to resistance by stabilizing the active conformation of BCR-ABL1, a form to which Imatinib cannot effectively bind. aacrjournals.org

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth and proliferation. mdpi.com Activation of this pathway, independent of BCR-ABL1 signaling, has been observed in Imatinib-treated CML cells and primary patient samples. mdpi.comnih.gov This can occur through various mechanisms, including the downregulation of the tumor suppressor PTEN, which leads to the activation of AKT/mTOR even in the presence of Imatinib. unibo.it The PI3K/AKT pathway can also inhibit the pro-apoptotic FOXO transcription factors, further contributing to cell survival. dovepress.com

RAS/MAPK Pathway: The RAS/Mitogen-activated protein kinase (MAPK) pathway is another essential signaling route for cell proliferation that can be activated independently of BCR-ABL1. mdpi.com Overexpression of protein kinase C (PKC) has been shown to lead to BCR-ABL1-independent activation of the RAS pathway, resulting in Imatinib resistance in both cell lines and patient-derived CML stem cells. nih.gov

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in Imatinib resistance. mdpi.com Preclinical studies have shown that a dual inhibitor of JAK2 and BCR-ABL1 can induce apoptosis in Imatinib-resistant cells, highlighting the role of this pathway in cell survival. dovepress.com

Aurora Kinase A/Polo-like 1 (PLK1) Kinase/FOXM1 Axis: Recent research has identified the Aurora kinase A/PLK1/FOXM1 axis as another pathway involved in BCR-ABL1-independent resistance. dovepress.com Overexpression and hyper-activation of this axis have been observed in resistant cell lines and primary patient cells, where it promotes proliferation and survival. dovepress.com

Table 1: Key Alternative Signaling Pathways in Imatinib Resistance

Signaling Pathway Key Molecules Role in Resistance
SRC Family Kinases LYN, HCK, FGR Stabilize active BCR-ABL1, promote cell survival. aacrjournals.org
PI3K/AKT/mTOR PI3K, AKT, mTOR, PTEN, FOXO Promote cell growth and proliferation, inhibit apoptosis. mdpi.comnih.govunibo.itdovepress.com
RAS/MAPK RAS, MEK, ERK, PKC Drive cell proliferation independent of BCR-ABL1. mdpi.comnih.gov
JAK/STAT JAK2, STAT Promote cell survival. mdpi.comdovepress.com
Aurora Kinase Axis Aurora A, PLK1, FOXM1 Induce proliferation and survival advantages. dovepress.com

Strategies to Overcome Resistance in Pre-clinical Models

The emergence of Imatinib resistance has spurred the development of various strategies in preclinical models aimed at restoring therapeutic efficacy. These approaches focus on developing more potent inhibitors, combining therapies to target multiple pathways, and designing novel agents against the newly identified bypass pathways.

Development of Next-Generation Kinase Inhibitors

A primary strategy to combat Imatinib resistance has been the development of second- and third-generation tyrosine kinase inhibitors (TKIs). nih.gov These newer agents are often more potent than Imatinib and can inhibit a broader spectrum of BCR-ABL1 kinase domain mutations that confer resistance. nih.gov

Second-Generation TKIs: Dasatinib, Nilotinib, and Bosutinib are second-generation TKIs that have demonstrated efficacy in patients with Imatinib-resistant CML. nih.govnih.gov They have a higher potency against BCR-ABL1 and are active against many of the point mutations that cause Imatinib resistance. nih.govnih.gov For instance, Dasatinib is a dual Src/Abl inhibitor, which may provide an additional therapeutic advantage in cases of BCR-ABL-independent resistance mediated by Src kinase activation. semanticscholar.org In preclinical studies, Dasatinib and Nilotinib have been shown to be effective against a majority of Imatinib-resistant BCR-ABL mutants. mjhid.org

Third-Generation TKIs: Ponatinib (B1185) was specifically designed to overcome the T315I "gatekeeper" mutation, which is resistant to both Imatinib and second-generation TKIs. nih.govmjhid.org Olverembatinib is another third-generation TKI that has shown efficacy in CML patients with the T315I mutation. frontiersin.org Asciminib, a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, offers a novel mechanism of action that bypasses resistance caused by mutations in the ATP-binding site, including T315I. oaepublish.com

Broad-Spectrum and Novel TKIs: Other TKIs like Sunitinib, Regorafenib, Avapritinib, and Ripretinib have been developed, particularly for Imatinib-resistant Gastrointestinal Stromal Tumors (GIST). mdpi.comnih.govfrontiersin.org Preclinical studies have shown that these inhibitors have activity against various secondary KIT mutations that arise during Imatinib therapy. mdpi.comnih.gov For example, Sunitinib is effective against KIT exon 13 secondary mutations, while others show efficacy against exon 17 mutations. nih.gov Cabozantinib has also demonstrated efficacy against primary c-KIT mutations and those causing resistance to Imatinib and Sunitinib in preclinical GIST models. mdpi.com

Table 2: Next-Generation Kinase Inhibitors and their Preclinical Activity

Inhibitor Generation Key Preclinical Findings
Dasatinib Second 325-fold more potent than Imatinib; active against most Imatinib-resistant BCR-ABL mutants. mjhid.org
Nilotinib Second More potent than Imatinib; effective against many Imatinib-resistant BCR-ABL mutants. nih.gov
Bosutinib Second Effective in patients resistant to Imatinib and other second-generation TKIs. nih.govmjhid.org
Ponatinib Third Specifically designed to overcome the T315I mutation. nih.govmjhid.org
Olverembatinib Third Shows clinical efficacy in CML patients with the T315I mutation. frontiersin.org
Asciminib STAMP Inhibitor Bypasses resistance from ATP-binding site mutations, including T315I. oaepublish.com
Sunitinib Multi-target TKI Effective against Imatinib-resistant GIST with specific secondary KIT mutations. mdpi.comnih.gov
Regorafenib Multi-target TKI Active in GIST models with secondary mutations resistant to Imatinib and Sunitinib. mdpi.com

Combination Therapy Approaches for Resistant Clones

Combining Imatinib or next-generation TKIs with other therapeutic agents is a promising strategy to overcome resistance. nih.gov This approach aims to target multiple signaling pathways simultaneously, making it more difficult for cancer cells to develop escape mechanisms. mdpi.com

Preclinical studies have explored various combination therapies:

Combination of TKIs: The simultaneous use of two different BCR-ABL kinase inhibitors, such as Imatinib and Nilotinib, has shown additive or synergistic cytotoxicity in preclinical models of CML, including in cells with Imatinib-resistant mutations. nih.gov Combining Dasatinib with Imatinib has also demonstrated promise in vitro. nih.gov A combination of Ponatinib and Asciminib proved highly effective in suppressing tumor growth in a preclinical model of CML blast crisis with highly resistant compound mutations. nih.gov

Targeting Downstream Pathways: Combining TKIs with inhibitors of downstream signaling pathways is another rational approach. For example, in GIST models, combining Imatinib with a PI3K inhibitor like GDC-0941 reduced tumor growth more effectively than Imatinib alone. mdpi.com Similarly, a cocktail of drugs targeting KIT, PI3K, and MAPK with Sunitinib or Regorafenib induced apoptosis in a GIST cell line. mdpi.com In CML models, combining a TKI with a MEK inhibitor like Trametinib synergistically induced cell death in Imatinib-resistant stem cells driven by the MAPK pathway. mdpi.com

Combination with Other Agents: Preclinical research has also investigated combining Imatinib with other classes of drugs. For instance, combining Imatinib with HDAC inhibitors has been shown to enhance its cytotoxic effects. semanticscholar.org The combination of Ziftomenib, a menin inhibitor, with Imatinib has demonstrated robust and durable antitumor activity in both Imatinib-sensitive and -resistant GIST preclinical models through a synthetic lethal mechanism. kuraoncology.comkuraoncology.com

Table 3: Preclinical Combination Therapy Approaches

Combination Disease Model Rationale/Mechanism
Imatinib + Nilotinib CML Additive/synergistic cytotoxicity against BCR-ABL+ cells. nih.gov
Ponatinib + Asciminib CML Blast Crisis Potent suppression of tumor growth with compound mutations. nih.gov
Imatinib + GDC-0941 (PI3K inhibitor) GIST Reduced tumor growth compared to Imatinib alone. mdpi.com
TKI + Trametinib (MEK inhibitor) CML Synergistic cell death in resistant stem cells. mdpi.com
Imatinib + Ziftomenib (Menin inhibitor) GIST Synthetic lethality, robust antitumor activity in resistant models. kuraoncology.comkuraoncology.com

Novel Therapeutic Strategies Targeting Bypass Pathways

As the mechanisms of Imatinib resistance become better understood, novel therapeutic strategies are being developed to specifically target the identified bypass pathways. oaepublish.comresearchgate.net This involves creating drugs that inhibit the alternative signaling routes that cancer cells use to survive.

Examples of such strategies in preclinical development include:

Targeting the PI3K/AKT Pathway: Given the frequent activation of this pathway in resistant cells, inhibitors of PI3K and AKT are being explored. mdpi.com In preclinical studies, the PI3K inhibitor Pictilisib (GDC-0941) and the AKT inhibitor MK-2206 have been investigated. mdpi.com The use of a PI3K inhibitor was shown to rescue Imatinib resistance induced by secondary KIT mutations in GIST models by promoting apoptosis. nih.govnih.gov

Targeting the RAS/MAPK Pathway: Inhibitors of MEK, a key component of the RAS/MAPK pathway, have shown promise in preclinical models. The combination of a MEK inhibitor with a TKI has been demonstrated to be effective in overcoming resistance. mdpi.com

Targeting the Hedgehog Pathway: The Hedgehog signaling pathway has been found to be activated in mutation-independent Imatinib-resistant CML leukemic stem cells. nih.gov Preclinical studies have shown that inhibiting this pathway with an agent like PF-04449913 can sensitize these resistant cells to Imatinib. nih.gov

Targeting BCL-2: The anti-apoptotic protein BCL-2 is another potential target. The BCL-2 inhibitor Venetoclax has demonstrated a synergistic effect with TKIs in preclinical tests against CML cells. mdpi.com

Multi-target Kinase Inhibitors: An alternative approach is to use single drugs that inhibit multiple signaling targets, a concept known as polypharmacology. portlandpress.com Preclinical studies have shown that multi-target kinase inhibitors like Crizotinib, Foretinib, Vandetanib, and Cabozantinib can be effective against cells resistant to multiple BCR-ABL inhibitors through mechanisms that may be independent of their primary targets. portlandpress.com

Pharmacokinetics and Pharmacodynamics Pk/pd in Pre Clinical Models

Absorption and Distribution in Animal Models

Studies in animal models have characterized the movement of imatinib (B729) into and throughout the body, highlighting its bioavailability and tendency to accumulate in specific tissues.

Imatinib exhibits variable oral bioavailability across pre-clinical species. In mice, pharmacokinetic studies have shown moderate bioavailability. For instance, one study reported an oral bioavailability of 27.7% in mice. The absorption is generally rapid, with peak plasma concentrations achieved within a few hours.

Tissue distribution studies in animal models demonstrate that imatinib concentrations are often significantly higher in tissues than in plasma, indicating substantial tissue penetration. nih.gov Studies in mice bearing gastrointestinal stromal tumor (GIST) xenografts have shown that imatinib accumulates in tumor tissue, with concentrations reaching 6- to 8-fold higher than those observed in plasma. nih.gov Similarly, research involving GIST patients has shown tumor-to-plasma concentration ratios ranging from approximately 5.3- to 9.6-fold, underscoring the compound's accumulation at the site of action. nih.gov In mice, tissue-to-plasma ratios for the area under the curve (AUC) were found to be 2.91 for the liver and 2.59 for both the spleen and kidney, while brain penetration was minimal.

Interactive Table: Imatinib Tissue vs. Plasma Concentration Ratios in Pre-clinical Models
SpeciesModelTissueTissue-to-Plasma RatioCitation
MouseGIST XenograftTumor~6- to 8-fold nih.gov
MouseGeneral PKLiver2.91
MouseGeneral PKSpleen2.59
MouseGeneral PKKidney2.59

Imatinib is highly bound to plasma proteins across different species, primarily to albumin and alpha-1-acid glycoprotein. nih.gov However, the extent of this binding shows species-dependent variability. In vitro studies have demonstrated that the unbound fraction of imatinib in plasma is lower in rodents (rat and mouse) compared to dogs and monkeys. This difference in protein binding can influence the drug's distribution and clearance. For its main active metabolite, CGP74588, a similar pattern of plasma protein binding is observed. nih.gov

Interactive Table: Unbound Fraction of Imatinib and Metabolite CGP74588 in Plasma of Pre-clinical Species
CompoundSpeciesUnbound Fraction (fu) %Citation
ImatinibRat2.3 - 6.5 nih.gov
ImatinibMouse2.3 - 6.5 nih.gov
ImatinibDog7.6 - 19 nih.gov
ImatinibMonkey7.6 - 19 nih.gov
CGP74588Rat2.3 - 6.5 nih.gov
CGP74588Mouse2.3 - 6.5 nih.gov
CGP74588Dog7.6 - 19 nih.gov
CGP74588Monkey7.6 - 19 nih.gov

Metabolism and Excretion Pathways in Pre-clinical Species

The biotransformation and elimination of imatinib have been extensively studied in animals, revealing the key enzymes and routes involved in its clearance from the body.

The primary metabolic pathway for imatinib in pre-clinical species, as in humans, is oxidation mediated by the cytochrome P450 (CYP) enzyme system. The major biotransformation is the N-demethylation of the piperazine (B1678402) ring, which results in the formation of the main active metabolite, CGP74588. researchgate.net This metabolite exhibits pharmacological activity comparable to the parent drug. clinpgx.org

In vitro studies using recombinant enzymes and human liver microsomes have identified CYP3A4 as a major enzyme responsible for imatinib's metabolism. nih.gov However, CYP2C8 also plays a significant role. nih.govresearchgate.net In silico modeling predicts that while CYP3A4 may be responsible for approximately 60% of hepatic clearance at the beginning of treatment, its contribution decreases to about 25-35% with long-term administration due to autoinhibition. nih.govresearchgate.net Consequently, the role of CYP2C8 becomes more prominent, accounting for up to 65-75% of hepatic elimination. nih.govresearchgate.net Other CYP isoforms, including CYP1A2, CYP2D6, CYP2C9, and CYP2C19, are involved to a minor extent. researchgate.net In dogs, studies have specifically identified CYP3A12 as the major enzyme contributing to imatinib metabolism. nih.gov

Interactive Table: Contribution of CYP Enzymes to Imatinib Metabolism (Based on In Vitro and In Silico Human Data)
CYP EnzymeInitial Treatment Contribution (%)Long-Term Treatment Contribution (%)Citation
CYP3A4~60~25 - 35 nih.govresearchgate.net
CYP2C8~40~65 - 75 nih.govresearchgate.net
Other (CYP1A2, 2D6, 2C9, 2C19)MinorMinor researchgate.net

Following metabolism, imatinib and its metabolites are eliminated from the body predominantly through the feces. clinpgx.org Studies in animals, consistent with human data, show that the primary route of excretion is via the bile. After administration of a radiolabeled dose, the majority of the radioactivity is recovered in the feces, with a smaller portion found in the urine. The fecal-to-urinary excretion ratio is approximately 5:1, indicating that biliary excretion is the main clearance mechanism. clinpgx.org

Pharmacodynamic Endpoints and Biomarkers in Pre-clinical Studies

Pre-clinical studies have been instrumental in identifying and validating pharmacodynamic biomarkers that demonstrate imatinib's mechanism of action and predict its therapeutic effect. The primary pharmacodynamic effect is the inhibition of its target kinases, most notably Bcr-Abl in models of Chronic Myeloid Leukemia (CML).

A key biomarker for assessing imatinib's activity is the phosphorylation status of its direct targets and their downstream substrates. In vitro studies using human CML cells have shown that treatment with imatinib reduces the phosphorylation of Bcr-Abl kinase by approximately 90%. cornell.edu This inhibition of the primary target leads to a corresponding decrease in the phosphorylation of downstream signaling proteins. For example, the phosphorylation of substrates such as SH2-domain containing inositol (B14025) phosphatase (SHIP)-2 and downstream of kinase (Dok)-2 is also reduced by about 90% upon imatinib treatment. cornell.edu

Furthermore, the phosphorylation level of Crk-like protein (CrkL), a prominent substrate of Bcr-Abl, has been established as a reliable biomarker of Bcr-Abl kinase activity in pre-clinical models and has been successfully translated to clinical use. nih.govnih.gov Monitoring the reduction in phospho-CrkL levels provides a direct measure of target engagement and inhibition in response to imatinib. researchgate.net These pharmacodynamic endpoints have been crucial for confirming the mechanism of action and guiding the development of imatinib in pre-clinical cancer models. nih.govnih.gov

Target Occupancy and Inhibition of Phosphorylation

Imatinib's primary mechanism of action involves the competitive inhibition of the ATP-binding site of the Abl tyrosine kinase, a key component of the Bcr-Abl oncoprotein. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive malignant cell proliferation and survival.

Preclinical studies have demonstrated a clear dose-dependent inhibition of Bcr-Abl autophosphorylation by imatinib. In K562 chronic myeloid leukemia (CML) cells, incubation with imatinib for 24 to 48 hours resulted in a significant reduction in the phosphorylation status of the Bcr-Abl protein. researchgate.net The inhibitory effect was observable at concentrations as low as 0.1 µmol/L, with near-complete inhibition at 10 µmol/L. researchgate.net

Imatinib Concentration (µmol/L)Inhibition of Bcr-Abl Autophosphorylation in K562 Cells
0.1Partial Inhibition
1.0Significant Inhibition
10.0Near-Complete Inhibition

Cellular Biomarkers of Response (e.g., p-CRKL, p-STAT5)

The inhibition of Bcr-Abl kinase activity by imatinib leads to a downstream cascade of effects on cellular signaling proteins. The phosphorylation status of key substrates, therefore, serves as a reliable biomarker for assessing the biological activity of the drug. Among the most well-characterized of these biomarkers are phosphorylated Crk-like protein (p-CRKL) and phosphorylated Signal Transducer and Activator of Transcription 5 (p-STAT5).

Studies in K562 cells have shown a clear dose-dependent decrease in the phosphorylation of both CRKL and STAT5 following a 24-hour incubation with imatinib. researchgate.net This reduction in phosphorylation directly reflects the inhibition of the upstream Bcr-Abl kinase.

Furthermore, the inhibitory activity of imatinib has been demonstrated in assays using plasma from CML patients treated with the drug. These studies have shown that patient plasma containing imatinib concentrations above 974 ng/mL can sufficiently inhibit the phosphorylation of both BCR-ABL and STAT5. nih.gov This provides a direct link between the circulating drug levels and the desired pharmacodynamic effect on target cells. In vitro studies have also confirmed that imatinib can interfere with IL-7 signaling, leading to the inhibition of STAT5 phosphorylation in T cells. nih.gov

Imatinib ConcentrationEffect on p-CRKL in K562 Cells (24h incubation)Effect on p-STAT5 in K562 Cells (24h incubation)
Low (e.g., 0.1 µmol/L)Partial ReductionPartial Reduction
High (e.g., 1.0 µmol/L)Significant ReductionSignificant Reduction

Correlation of Exposure with Efficacy in Animal Models

The translation of in vitro findings to in vivo efficacy is a critical step in preclinical drug development. Animal models have been instrumental in establishing the relationship between imatinib exposure and its antitumor effects.

In xenograft models using malignant peripheral nerve sheath tumor (MPNST) cell lines, daily oral administration of imatinib at a dose of 100 mg/kg/day resulted in significant suppression of tumor growth in sensitive cell lines (HS-Sch-2 and FMS-1). nih.gov In contrast, tumor growth was not suppressed in the resistant NMS-2PC cell line, highlighting the importance of target sensitivity in determining therapeutic outcomes. nih.gov

Similarly, in a non-small cell lung carcinoma (NSCLC) xenograft model, imatinib administered alone at 100 mg/kg for 7 days showed a modest but significant inhibition of tumor growth compared to a saline control. nih.gov When combined with the chemotherapeutic agent docetaxel, the antitumor efficacy was significantly improved, demonstrating the potential for combination therapies. nih.gov The study also found that pretreatment with imatinib significantly increased the tumor concentrations of liposomal doxorubicin, suggesting an effect on tumor drug delivery. nih.gov

Further studies in mice have shown that imatinib tissue concentrations can be 6- to 8-fold higher than corresponding plasma concentrations, indicating good tissue penetration. mdpi.com The unbound fraction of imatinib in mouse plasma is relatively low, around 2.3–6.5% at concentrations up to 5000 ng/ml, which is an important consideration for understanding the pharmacologically active concentration of the drug. nih.gov

Animal ModelImatinib Treatment RegimenEfficacy OutcomeReference
MPNST Xenograft (HS-Sch-2)100 mg/kg/day (oral)Significant tumor growth suppression (P < 0.01) nih.gov
MPNST Xenograft (FMS-1)100 mg/kg/day (oral)Significant tumor growth suppression (P < 0.05) nih.gov
NSCLC Xenograft100 mg/kg/day for 7 days (oral)Significantly improved antitumor efficacy compared to control (P=0.025) nih.gov

Structure Activity Relationship Sar and Computational Studies of Imatinib Acid

Elucidation of Key Structural Features for Kinase Binding

The development of Imatinib (B729) was a landmark in targeted cancer therapy, stemming from a medicinal chemistry project that initially targeted protein kinase C. The lead compound, a 2-phenylaminopyrimidine derivative, underwent a series of structural modifications to enhance its activity and selectivity. pagepress.org

Pharmacophore Modeling and Design

Pharmacophore modeling plays a crucial role in understanding the essential structural features required for a molecule to interact with a specific biological target. For Imatinib, these models help to define the spatial arrangement of key chemical features that are critical for its binding to kinase domains.

The development of Imatinib from its lead compound involved several key modifications guided by structure-activity relationships:

Addition of a 3'-pyridyl group: This enhanced the cellular activity of the compound. pagepress.org

Introduction of a benzamide (B126) group: This modification increased the compound's activity against tyrosine kinases. pagepress.orgashpublications.org

Inclusion of a "flag-methyl" group: This structural change reduced activity against protein kinase C, thereby increasing selectivity for tyrosine kinases like Abl. pagepress.org

Attachment of an N-methylpiperazine group: This polar side chain significantly improved the water solubility and oral bioavailability of the molecule. pagepress.org

Pharmacophore analysis of Imatinib interacting with tyrosine kinase reveals several key features, including hydrogen bond donors and acceptors, as well as aromatic and hydrophobic regions. chemistrymag.org These features are essential for the specific recognition and binding to the target kinase. chemistrymag.org The design of new Imatinib analogs often maintains these essential pharmacophoric features to ensure potent anticancer activity. nih.gov

Analysis of Ligand-Protein Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Imatinib's binding to the Abl kinase domain is characterized by a network of specific intermolecular interactions. It binds to an inactive conformation of the kinase, a feature that contributes to its selectivity. nih.govacs.org This binding occurs in a deep cleft between the N-terminal and C-terminal lobes of the kinase. researchgate.net

Hydrogen Bonding: Imatinib forms several crucial hydrogen bonds with the amino acid residues in the kinase's binding pocket. nih.gov These interactions are critical for stabilizing the drug-protein complex. Key hydrogen bonds have been identified with residues such as:

Threonine 315 (T315) pagepress.orgresearchgate.net

Methionine 318 (M318) researchgate.net

Glutamic acid 286 (E286) researchgate.netresearchgate.net

Aspartic acid 381 (D381) researchgate.netresearchgate.net

Isoleucine 360 (I360) researchgate.net

Histidine 361 (H361) researchgate.net

The protonated methylpiperazine group of Imatinib also participates in hydrogen bonding with the backbone carbonyl atoms of Ile-360 and His-361. researchgate.net The number of hydrogen bonds formed in ligand-receptor complexes is typically greater than in Imatinib salts due to the abundance of hydrogen bond donors and acceptors within the kinase's binding pocket. nih.gov

Hydrophobic Interactions: In addition to hydrogen bonds, hydrophobic interactions play a significant role in Imatinib's binding affinity. The molecule is surrounded by a large hydrophobic region within the binding cleft. researchgate.net Van der Waals interactions involving the aromatic rings of Imatinib and a hydrophobic pocket near the piperazinyl-methyl group contribute to its affinity for Abl kinase. researchgate.net This hydrophobic pocket is formed by residues such as Ile-293, Leu-298, Leu-354, and Val-379. researchgate.net Furthermore, π-π stacking interactions are more characteristic of the folded conformation of Imatinib. nih.govmdpi.com

Computational Approaches in Imatinib Acid Research

Computational methods are indispensable tools in the study of Imatinib, providing detailed insights into its interaction with target kinases and guiding the design of new and improved inhibitors.

Molecular Docking and Dynamics Simulations

Molecular docking studies are used to predict the preferred orientation of Imatinib when bound to a kinase, as well as the strength of the interaction. scielo.br These simulations have been instrumental in understanding how Imatinib and its analogs fit into the binding pocket of kinases like Abl and c-Kit. royalsocietypublishing.org For instance, docking studies have shown that Imatinib can bind to the active site of the ABL1 protein, forming significant interactions with key residues. royalsocietypublishing.org The binding energy of Imatinib to its target can be calculated, providing a measure of its affinity. scielo.br

Molecular dynamics (MD) simulations provide a dynamic view of the Imatinib-kinase complex over time, revealing the stability of the interactions and conformational changes in both the drug and the protein. frontiersin.orgresearchgate.net MD simulations have been used to:

Investigate the conformational differences between free and Imatinib-bound kinases. researchgate.net

Analyze the stability of hydrogen bonds and other interactions. researchgate.netresearchgate.net

Explore the dynamic behavior of the complex, including the flexibility of different regions. researchgate.net

Determine the most likely protonation state of Imatinib upon binding to the kinase. researchgate.net

These simulations have confirmed that Imatinib binding can stabilize the protein structure. frontiersin.org

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of Imatinib. mdpi.comroyalsocietypublishing.orgresearchgate.net These calculations provide insights into the molecule's geometry, charge distribution, and reactivity. researchgate.net

Key applications of quantum chemical calculations in Imatinib research include:

Analysis of molecular orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed to understand the molecule's electronic characteristics and chemical reactivity. royalsocietypublishing.orgresearchgate.netnih.gov A smaller HOMO-LUMO energy gap suggests higher chemical reactivity. royalsocietypublishing.org

Calculation of electronic transition energies: Theoretical UV-visible spectroscopy can predict the electronic transition energies, which are related to the molecule's ability to interact with biomolecules. royalsocietypublishing.orgresearchgate.net

Investigation of molecular electrostatic potential (MEP): MEP analysis identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for intermolecular interactions. royalsocietypublishing.org

Study of conformational changes: DFT calculations can be used to determine the relative stability of different conformations of Imatinib, such as the extended and folded forms. mdpi.com

These theoretical studies have been used to interpret experimental data, such as UV/Vis absorption spectra, and to understand how factors like protonation affect the electronic properties of Imatinib. researchgate.net

Predictive Modeling of Binding Affinity and Selectivity

A central challenge in drug design is the accurate prediction of a molecule's binding affinity and selectivity for its target. mdpi.com For Imatinib, computational models are used to understand the basis of its high selectivity for Abl kinase over other closely related kinases like Src, despite the high similarity in their binding sites. nih.govsloankettering.edu

Predictive models have revealed that Imatinib's selectivity is not solely based on direct interactions but also on the conformational dynamics of the kinase. nih.gov Imatinib preferentially binds to the inactive "DFG-out" conformation of Abl kinase. nih.gov The energetic penalty for c-Src to adopt this conformation is higher, which helps to explain Imatinib's lower affinity for Src. nih.gov

Computational approaches used to predict binding affinity and selectivity include:

Molecular dynamics free energy simulations: These methods can be used to calculate the relative binding affinities of different Imatinib analogs, providing predictions that can be compared with experimental data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling: 3D-QSAR pharmacophore models can be developed to correlate the structural features of Imatinib analogs with their biological activity. nih.govfrontiersin.org These models can then be used to screen virtual libraries of compounds and identify new potential inhibitors. frontiersin.org

Ligand efficiency metrics: The ligand efficiency, which relates the binding affinity to the size of the molecule, can be calculated to compare the binding potential of different compounds. royalsocietypublishing.org

These predictive models are valuable tools in the rational design of new kinase inhibitors with improved potency and selectivity. sloankettering.edu

Advanced Analytical Methodologies for Imatinib Acid

Chromatographic Techniques for Quantification in Biological Matrices (Pre-clinical)

Chromatographic methods are the cornerstone of quantitative analysis of imatinib (B729) acid in pre-clinical studies, offering robust and reliable separation from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of imatinib in biological samples such as plasma and various tissues. researchgate.net These methods are valued for their precision and accuracy. wjbphs.com

Several HPLC methods have been developed, often utilizing a C18 column for separation. wjbphs.cominnovareacademics.in The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Common mobile phases consist of a mixture of an aqueous buffer (like potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and organic solvents such as acetonitrile (B52724) and methanol (B129727). wjbphs.cominnovareacademics.in The pH of the aqueous phase is also a key factor, with acidic conditions often being employed. wjbphs.com

Detection is most commonly performed using an ultraviolet (UV) detector at wavelengths where imatinib exhibits strong absorbance, such as 265 nm, 266 nm, or 268 nm. wjbphs.com Photodiode array (PDA) detectors are also utilized, offering the advantage of monitoring the sample at multiple wavelengths simultaneously. innovareacademics.in

Sample preparation for HPLC analysis typically involves a protein precipitation step, often using methanol, to remove interfering proteins from the biological matrix. researchgate.netinnovareacademics.in This is followed by centrifugation, and the resulting supernatant is injected into the HPLC system. researchgate.net The recovery of imatinib from the matrix is an important validation parameter, with studies reporting recoveries of over 80-95% in various tissues. researchgate.net

The table below summarizes key parameters from various developed HPLC methods for imatinib quantification.

Parameter Method 1 Method 2 Method 3 Method 4
Column C18C18C18Inertsil CN-3
Mobile Phase Acetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 2.5) (30:70 v/v)o-Phosphoric acid (0.1% v/v):Acetonitrile (70:30 v/v)Potassium Dihydrogen Phosphate, Methanol, Acetonitrile (30:35:35 v/v/v)Water:Methanol:Triethylamine (pH 4.8) (64:35:1 v/v/v)
Flow Rate 0.8 mL/min1.0 mL/minNot Specified1.0 mL/min
Detection Wavelength 268 nm266 nm255 nm268 nm
Retention Time 2.67 min3.25 min12.22 min7.5 min
Linearity Range Not Specified5-30 µg/mLNot Specified0.1-50 µg/mL
Biological Matrix Not SpecifiedNot SpecifiedHuman PlasmaMouse Plasma and Tissues

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity

For enhanced sensitivity and selectivity, particularly for detecting low concentrations of imatinib and its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. wjbphs.comnih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

LC-MS/MS methods for imatinib analysis often employ a C18 column and a mobile phase consisting of an aqueous component with modifiers like formic acid or ammonium acetate (B1210297), and an organic solvent such as acetonitrile or methanol. capes.gov.brscielo.br The use of gradient elution allows for the effective separation of imatinib and its metabolites. unito.it

Sample preparation for LC-MS/MS can involve protein precipitation with methanol or acetonitrile, or liquid-liquid extraction. capes.gov.brrsc.org These methods are designed to be simple and rapid, suitable for high-throughput analysis. rsc.org

The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM). capes.gov.brphmethods.net In MRM, specific precursor-to-product ion transitions are monitored for imatinib and its metabolites, providing a high degree of specificity and reducing background noise. capes.gov.br For imatinib, a common transition monitored is m/z 494 → 394. capes.gov.br The high sensitivity of LC-MS/MS allows for the quantification of imatinib at levels as low as the picogram-per-milliliter range. ingentaconnect.com Some methods have achieved a limit of quantification of 0.02 µg/mL for both imatinib and its main metabolite, CGP74588. rsc.org

The table below presents a summary of various LC-MS/MS methods used for the quantification of imatinib.

Parameter Method 1 Method 2 Method 3
Column Thermo BDS Hypersil C18Phenomenex Luna C18PURITAS PNCN
Mobile Phase Methanol:Water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium acetateWater and Methanol gradient with 10 mM ammonium acetate and 0.1% formic acid0.1% Formic acid in 5 mM Ammonium Formate Solution and 0.1% Formic acid in acetonitrile (40:60)
Flow Rate 0.7 mL/minNot Specified0.8 mL/min
Ionization Mode Positive Electrospray Ionization (ESI)Not SpecifiedPositive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)Mass SpectrometryMultiple Reaction Monitoring (MRM)
Quantification Limit 8 ng/mLNot Specified5.05 ng/mL
Biological Matrix Human PlasmaHuman SerumRat Plasma

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) has emerged as a viable alternative for the analysis of imatinib, offering a different separation mechanism based on the migration of ions in an electric field. nih.gov CE methods have been developed for the determination of imatinib in human plasma. researchgate.net

A typical CE method utilizes a fused silica (B1680970) capillary and a background electrolyte (BGE), such as sodium phosphate buffer at a low pH. researchgate.net The separation is driven by applying a high voltage across the capillary. researchgate.net Detection is often carried out using a UV detector at a wavelength around 200 nm. researchgate.net

Sample preparation for CE analysis of plasma samples can involve liquid-liquid extraction to remove interfering substances. researchgate.net The method's linearity has been demonstrated in the microgram-per-milliliter range, with a limit of quantification suitable for therapeutic drug monitoring. researchgate.net

While traditional CE with UV detection may have lower sensitivity compared to LC-MS/MS, coupling CE with mass spectrometry (CE-MS) can achieve comparable limits of detection. nih.gov Nonaqueous CE methods have also been developed, using background electrolytes containing ammonium acetate and acetic acid in methanol, for the analysis of imatinib and its metabolites. nih.gov

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and characterization of imatinib acid and its metabolites.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of imatinib. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the molecular structure. nih.gov

Solid-state ¹³C NMR has been used to characterize different crystalline forms of imatinib base, with specific signals at approximately 159.6, 146.7, 136.8, and 132.4 ±0.2 ppm being indicative of a particular crystal form. google.com NMR-pH titrations have been employed to determine the site-specific basicities of imatinib, revealing the sequential protonation of the nitrogen atoms within the molecule. nih.govresearchgate.net This information is crucial for understanding the drug's behavior at different physiological pH values. nih.gov

Mass Spectrometry (MS) for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a key technique for the identification of imatinib metabolites. nih.govaacrjournals.org It provides crucial information on the molecular weight and fragmentation patterns of the parent drug and its metabolic products. rsc.org

In vitro studies using human liver microsomes, as well as analyses of patient plasma samples, have utilized LC-MS/MS to identify numerous metabolites of imatinib. nih.gov The fragmentation of imatinib in the mass spectrometer often results in a characteristic product ion at m/z 394, which is also present in its major metabolite, N-desmethyl imatinib (CGP74588). capes.gov.brrsc.org This common fragment facilitates the identification of related compounds. rsc.org Gas chromatography-mass spectrometry (GC-MS) has also been applied in metabolomics studies to investigate the metabolic profile of cells resistant to imatinib. chromatographyonline.com

The ability to simultaneously quantify imatinib and profile its metabolites using LC-MS/MS offers a comprehensive view of the drug's disposition and can help in understanding interindividual variability in response. nih.gov

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method employed for the quantitative determination of Imatinib in bulk and pharmaceutical forms. researchgate.netingentaconnect.com This technique relies on the principle that Imatinib mesylate contains distinct chromophores within its structure that absorb light in the UV range at a specific wavelength. innovareacademics.in The absorption maximum (λmax) for Imatinib can vary depending on the solvent system used. For instance, in 0.1 N Hydrochloric Acid (HCl), the λmax is observed at 232.0 nm. innovareacademics.in Other studies have reported a λmax of 242 nm in a mixture of acetonitrile and water (50:50). ajrconline.org In different buffer solutions, such as phosphate buffer (pH 8.0), borate (B1201080) buffer (pH 9.0), and 0.1N HCl, a λmax of 205 nm has been noted. actascientific.com Another validated method identified the λmax at 285 nm. researchgate.netingentaconnect.com

The method's validity for quantification is established through its adherence to Beer-Lambert's law, which states that absorbance is directly proportional to the concentration of the analyte. Various studies have confirmed the linearity of this method over specific concentration ranges. A linear relationship has been demonstrated in the range of 2.5-25 µg/mL, with a regression equation of Absorbance = 0.047 x Concentration (µg/mL) + 0.008 and a high correlation coefficient (r²) of 0.9998. researchgate.netingentaconnect.com Another study found linearity between 0.5 to 4.0 µg/ml in 0.1 M HCl. innovareacademics.in Linearity has also been established over ranges of 1-30 µg/mL, 0.1-30 µg/mL, and 0.5-30 µg/mL in different buffer solutions. actascientific.com

The sensitivity of the UV-spectrophotometric method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). One study determined the LOD and LOQ to be 0.57 µg/mL and 1.71 µg/mL, respectively. researchgate.net Another investigation using 0.1 M HCl found the LOD to be 0.331 µg/ml and the LOQ to be 1.004 µg/ml. innovareacademics.in

Bioanalytical Method Validation in Pre-clinical Research

Bioanalytical method validation is a critical process in pre-clinical research, ensuring that the analytical procedures used to quantify a drug or its metabolites in biological matrices are suitable for their intended purpose. slideshare.netnih.gov For Imatinib, this involves developing and validating robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to reliably measure its concentration in plasma or serum. slideshare.netinnovareacademics.in The validation process assesses various parameters to demonstrate that the method is accurate, precise, specific, and sensitive enough for the study's requirements. nih.govscitechnol.com This validation is typically performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.govscielo.br The successful validation of these methods is fundamental for pharmacokinetic assessments and therapeutic drug monitoring. nih.govinnovareacademics.in

Specificity, Linearity, Accuracy, and Precision

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. nih.govscitechnol.com For Imatinib, methods are tested to ensure that no interfering peaks from blank plasma or serum are observed at the retention time of the drug. researchgate.netresearchgate.net

Linearity establishes the relationship between the instrumental response and the known concentration of the analyte. Bioanalytical methods for Imatinib have been shown to be linear over various concentration ranges. For example, an HPLC-PDA method demonstrated linearity from 0.2 to 10 µg/ml (r²=0.998). scitechnol.com Other HPLC methods have shown linearity in ranges of 100 to 10,000 ng/ml (r²=0.99), 0.25-1.5 µg/ml (r²=0.999), and 2-10 µg/mL (r²=0.9999). ajrconline.orginnovareacademics.inwjbphs.com An LC-MS/MS method was validated over a concentration range of 50-5000 ng/mL with a correlation coefficient greater than 0.9991. phmethods.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) for intra-day (within a single day) and inter-day (between different days) analyses. The acceptance criterion for precision is typically a %RSD of less than 15%. scitechnol.comscielo.br Validated methods for Imatinib consistently show high precision, with %RSD values well below the accepted limits. For example, one HPLC method reported intra-day and inter-day precision %RSD of 0.833 and 0.877, respectively. wjbphs.com Another chromatography method showed all %CV values for precision were below 6.0%. researchgate.net An LC-MS/MS method demonstrated intra- and inter-day precisions below 4.65%. phmethods.net

Validation Parameters for Imatinib Analytical Methods
MethodLinearity RangeCorrelation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)Source
HPLC-PDA0.2 - 10 µg/mL0.99898.2% - 105%&lt;5% CV scitechnol.com
HPLC100 - 10,000 ng/mL0.9995.75% - 102.45%Within acceptable bounds innovareacademics.in
RP-HPLC2 - 10 µg/mL0.999999.85% (mean)Intra-day: 0.833, Inter-day: 0.877 wjbphs.com
LC-MS/MS50 - 5000 ng/mL&gt;0.999191.7% - 102.0%&lt;4.65% phmethods.net
RP-HPLC0.1 - 10 µg/mLNot specified96% (mean absolute)Not specified wjbphs.com
Chromatography500 - 3000 ng/mL0.999100.8% (average)&lt;6.0% CV researchgate.net

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. scielo.brphmethods.net The Limit of Quantification (LOQ) , or Lower Limit of Quantification (LLOQ), is the lowest concentration that can be measured with acceptable precision and accuracy. scielo.brresearchgate.netphmethods.net

For bioanalytical methods, these limits are crucial for determining the sensitivity of the assay. Various studies have established the LOD and LOQ for Imatinib using different techniques. One HPLC-PDA method reported an LOD of 200 ng/ml and an LOQ of 500 ng/ml. scitechnol.com An HPLC method was found to be highly sensitive with an LOD of 0.105 µg/mL and an LOQ of 0.319 µg/mL. wjbphs.com Another study using HPLC determined the LOD and LOQ to be 0.0421 µg/ml and 0.1276 µg/ml, respectively. wjbphs.com In a separate investigation, the LOD and LOQ were found to be 0.05 µg/ml and 0.01 µg/ml, respectively, though the typical expectation is for the LOD to be lower than the LOQ. wjbphs.com An LC-MS/MS method reported an even lower quantification limit for Imatinib at 5.05 ng/mL. phmethods.net A different method established an LOD of 0.100 mg/mL and an LLOQ of 0.500 mg/mL, noting these levels were suitable for detecting therapeutic doses. scielo.br

Limits of Detection (LOD) and Quantification (LOQ) for Imatinib
MethodLODLOQ / LLOQSource
HPLC-PDA200 ng/mL500 ng/mL scitechnol.com
HPLC0.105 µg/mL0.319 µg/mL wjbphs.com
RP-HPLC0.0421 µg/mL0.1276 µg/mL wjbphs.com
HPLC0.025 µg/mL0.5 µg/mL researchgate.net
LC-MS/MSNot specified5.05 ng/mL phmethods.net
HPLC-MS0.100 mg/mL0.500 mg/mL scielo.br
SA–SHS–LPME and HPLC0.03–0.05 µg/L0.1–0.15 µg/L researchgate.net

Future Research Directions and Translational Perspectives Pre Clinical

Exploration of Novel Targets and Therapeutic Applications (Pre-clinical)

While Imatinib (B729) acid's primary targets are well-characterized, ongoing pre-clinical studies aim to broaden its therapeutic scope by identifying new biological pathways it may influence and repurposing it for diseases outside of oncology.

The inhibitory effects of Imatinib on kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) have prompted pre-clinical investigations into its utility for various non-oncological conditions. mdpi.comashpublications.org The potential for repurposing is significant, with studies exploring its application in neurodegenerative, inflammatory, fibrotic, and metabolic diseases. mdpi.com

Pre-clinical animal models have shown promising results in the context of vascular diseases. mdpi.com In cholesterol-fed rabbits and pro-atherogenic mouse models, Imatinib reduced the progression of atherosclerosis. mdpi.com These effects are potentially linked to decreased serum cholesterol, reduced inflammatory cell infiltration, and increased plaque stability. mdpi.com Furthermore, Imatinib has been observed to lower blood glucose levels in a murine model, suggesting a potential role in attenuating diabetes-associated atherosclerosis. mdpi.com The shared biological pathways between cancer and atherosclerosis, such as aberrant cell proliferation and angiogenesis, provide a strong rationale for this repurposing strategy. mdpi.com

Imatinib acid was one of the first targeted therapies designed to selectively inhibit the BCR-ABL fusion protein. mdpi.comnih.gov Its "polypharmacology," however, extends to other tyrosine kinases, most notably c-KIT and PDGFR, which made it an effective treatment for other cancers where these kinases are mutated or overexpressed. nih.govyoutube.comnih.gov Pre-clinical research has confirmed that Imatinib is a potent and selective inhibitor of these specific tyrosine kinases. youtube.com

To better understand its full range of effects and identify new therapeutic opportunities, comprehensive drug-protein interaction profiles have been generated using advanced techniques like chemical proteomics. ashpublications.org These unbiased studies have validated known targets and uncovered novel interactions. For instance, the receptor tyrosine kinase DDR1 and the oxidoreductase NQO2 have been identified as additional major targets of Imatinib. ashpublications.org NQO2 represents the first nonkinase target identified for the compound. ashpublications.org Understanding these off-target interactions is crucial for predicting both new medical uses and potential side effects. ashpublications.org

Target Kinase/ProteinAssociated Condition(s)Reference
BCR-ABLChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) mdpi.comnih.govnih.gov
c-KITGastrointestinal Stromal Tumors (GIST) nih.govyoutube.comnih.gov
PDGFRA/PDGFRBGIST, various other tumors nih.govyoutube.comnih.gov
DDR1Novel target identified via chemical proteomics ashpublications.org
NQO2 (non-kinase)Novel target identified via chemical proteomics ashpublications.org

Development of Next-Generation this compound Derivatives with Improved Profiles (Pre-clinical)

The clinical success of Imatinib has been tempered by the development of resistance, primarily through mutations in the target kinase domain. mdpi.comnih.gov This challenge has spurred the rational design and pre-clinical development of second- and third-generation inhibitors aimed at overcoming resistance and improving therapeutic profiles. mdpi.commusechem.com

Acquired resistance to Imatinib often arises from point mutations within the BCR-ABL kinase domain. nih.govmusechem.com A particularly challenging mutation is T315I, known as the "gatekeeper" mutation, which disrupts a critical hydrogen bond and prevents Imatinib from binding effectively. nih.govmusechem.comnih.gov Other mutations, such as KIT exon 13-V654A and exon 17-N822K in GIST, can also induce resistance. e-century.us

Pre-clinical research has focused on developing new tyrosine kinase inhibitors (TKIs) that can effectively inhibit these mutated forms. This has led to the creation of several next-generation drugs:

Nilotinib : Structurally related to Imatinib, this second-generation inhibitor was shown in pre-clinical models to be more potent and capable of overcoming most resistance-associated mutations. musechem.commedscape.com

Dasatinib : This inhibitor has a different structural design, allowing it to bind to both the active and inactive conformations of BCR-ABL, thereby overcoming many Imatinib-resistant mutations, though not T315I. musechem.commedscape.com

Ponatinib (B1185) : A third-generation inhibitor specifically developed to target the T315I mutation. nih.gov

Bezuclastinib (B8819240) (PLX9486) : A selective TKI that, in pre-clinical studies, has shown efficacy against GIST resistance mutations in exon 17. mdpi.com

Pre-clinical studies have also explored combining ATP-competitive inhibitors like Imatinib with allosteric inhibitors to suppress the emergence of resistance mutations. nih.gov Other novel approaches include the development of telmisartan-based compounds that have demonstrated the ability to re-sensitize Imatinib-resistant CML cells in pre-clinical models. mdnewsline.com

Resistance MutationAssociated CancerNext-Generation Inhibitor(s)Reference
T315I ("Gatekeeper")CMLPonatinib musechem.comnih.gov
KIT Exon 13 (e.g., V654A)GISTSunitinib e-century.us
KIT Exon 17 (e.g., N822K)GISTRegorafenib, Avapritinib, Ripretinib, Bezuclastinib e-century.usmdpi.com
Various BCR-ABL mutations (non-T315I)CMLNilotinib, Dasatinib, Bosutinib musechem.commedscape.com

A primary goal in developing Imatinib derivatives is to enhance their potency and selectivity, thereby increasing efficacy while potentially improving the safety profile. nih.gov Nilotinib, for instance, is an aminopyrimidine derivative structurally similar to Imatinib but was shown in pre-clinical models to be significantly more potent. medscape.com Its design includes modifications to increase van der Waals interactions with its target. musechem.com Similarly, researchers have synthesized new Imatinib analogs containing isatins and a phenylamino-pyrimidine pyridine (B92270) (PAPP) skeleton, the main pharmacophore group of Imatinib. mdpi.com In pre-clinical tests against lung cancer (A549) and chronic myeloid leukemia (K562) cell lines, some of these new derivatives proved to be more potent than Imatinib itself against the A549 cells. mdpi.com

The selectivity of kinase inhibitors is also a critical area of research. While the "polypharmacology" of Imatinib can be beneficial, next-generation inhibitors are often designed with different selectivity profiles. nih.gov Dasatinib, for example, is more promiscuous than Imatinib and Nilotinib, binding to a large number of tyrosine and serine/threonine kinases, which may explain its profound antileukemic activity. ashpublications.org Conversely, other efforts focus on creating highly selective inhibitors to minimize off-target effects. oup.com

Application of Advanced Technologies in this compound Research

Modern technologies are playing a pivotal role in advancing Imatinib research, from overcoming its physicochemical limitations to accelerating the discovery of new derivatives.

Nanotechnology: One of the main drawbacks of Imatinib is its poor solubility and bioavailability. colab.wsnih.gov Nanotechnology-based drug delivery systems are being developed to address these issues. colab.wsnih.gov Pre-clinical research has explored various nanoparticulate formulations, including:

Polymeric and Lipid-Based Nanoparticles : These systems, such as those made from poly(lactide-co-glycolide) (PLGA), can enhance solubility, stability, and targeted drug distribution. colab.wsnih.govdovepress.com In pre-clinical studies, Imatinib-loaded nanoparticles have shown greater cytotoxicity to cancer cells compared to the free drug. dovepress.com

Stimuli-Responsive Nanoparticles : These are designed to release the drug in response to specific triggers in the tumor microenvironment, such as pH. colab.wsnih.gov

Core-Shell Lipid-Polymer Hybrid Nanoparticles (CSLHNPs) : These have been fabricated to achieve enhanced delivery to the brain. researchgate.net

Computational and Proteomic Approaches: Computational strategies are crucial for understanding resistance mechanisms and for the rational design of new drugs. nih.govresearchgate.net

Molecular Dynamics Simulations : These computational tools allow researchers to model the complex interactions between Imatinib and its target kinases at an atomic level. nih.govescholarship.org This helps in visualizing how mutations affect drug binding and provides a basis for designing derivatives that can overcome resistance. nih.govescholarship.org

In Silico Screening : Computational methods are used to screen large libraries of virtual compounds to identify potential new inhibitors that are likely to bind to mutant kinases. nih.gov This accelerates the early stages of drug development. researchgate.net

Chemical Proteomics : This technology provides an unbiased, global view of a drug's protein interactions within a more physiological context. ashpublications.org It has been instrumental in creating comprehensive interaction profiles for Imatinib and its successors, revealing novel targets and informing predictions about their biological effects. ashpublications.org

CRISPR-Cas9 Screens for Resistance Mechanisms

There is no published research specifically utilizing CRISPR-Cas9 screens to investigate resistance mechanisms to a compound identified as "this compound." Research in this area is concentrated on Imatinib.

Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

No studies employing genomics, proteomics, or metabolomics to investigate the mechanisms of "this compound" have been identified in the scientific literature. The vast body of omics research is dedicated to understanding the action of and resistance to Imatinib.

Conceptual Frameworks for Pre-clinical to Clinical Translation (Theoretical aspects)

There is no literature available that discusses the theoretical aspects or conceptual frameworks for the pre-clinical to clinical translation of "this compound." All translational research frameworks are focused on Imatinib and its known metabolites.

Q & A

Basic Research Questions

Q. How should researchers design a study to assess the impact of Alpha-1 Acid Glycoprotein (AGP) on Imatinib pharmacokinetics in gastrointestinal stromal tumor (GIST) patients?

  • Methodological Answer :

  • Patient Stratification : Enroll patients with baseline AGP measurements and monitor AGP levels at predefined intervals (e.g., 30, 90, and 365 days post-treatment) to account for temporal variability .
  • Pharmacokinetic Sampling : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Imatinib plasma concentrations, ensuring correlation with AGP levels at each time point .
  • Statistical Analysis : Apply mixed-effects modeling to isolate AGP's contribution to Imatinib clearance while controlling for covariates like age, renal function, and concomitant medications .

Q. What methodologies ensure reproducibility in preclinical studies evaluating Imatinib’s tyrosine kinase inhibition efficacy?

  • Methodological Answer :

  • Controlled Variables : Standardize cell culture conditions (e.g., pH, temperature, serum concentration) and use isogenic cell lines to minimize genetic variability .
  • Dose-Response Validation : Perform triplicate experiments with Imatinib concentrations spanning 0.1–10 μM, measuring BCR-ABL phosphorylation via Western blot .
  • Data Reporting : Include raw data for all replicates in supplementary materials, adhering to journal guidelines for compound characterization and statistical thresholds (e.g., p < 0.05) .

Q. How can researchers address variability in Imatinib trough concentrations (Cmin) across clinical studies?

  • Methodological Answer :

  • Longitudinal Sampling : Collect blood samples at steady-state intervals (e.g., 12–24 hours post-dose) and account for time-dependent changes in Imatinib clearance during the first 3 months of therapy .
  • Population Pharmacokinetics (PK) : Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., AGP, albumin) influencing Cmin variability .
  • Threshold Reassessment : Compare historical targets (e.g., 1100 ng/mL) with newer thresholds (e.g., 760 ng/mL) using receiver operating characteristic (ROC) analysis to optimize clinical relevance .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between in vitro and in vivo data on Imatinib’s binding to AGP?

  • Methodological Answer :

  • Equilibrium Dialysis : Quantify unbound Imatinib fractions in serum with AGP-depleted vs. AGP-rich conditions to isolate binding effects .
  • In Vivo Imaging : Use positron emission tomography (PET) with radiolabeled Imatinib to visualize tissue-specific AGP interactions in murine models .
  • PK/PD Modeling : Integrate in vitro binding constants with in vivo PK data to predict dose adjustments for AGP-overexpressing subpopulations .

Q. How can multi-omics approaches identify metabolic pathways associated with Imatinib resistance in chronic myeloid leukemia (CML)?

  • Methodological Answer :

  • Metabolomic Profiling : Compare urea cycle and tricarboxylic acid (TCA) intermediates in sensitive vs. resistant CML patients using gas chromatography-mass spectrometry (GC-MS) .
  • Genomic Integration : Overlay metabolomic data with whole-exome sequencing to link metabolic dysregulation (e.g., lipid turnover) with mutations in drug transporters (e.g., ABCB1) .
  • Functional Validation : Knock down candidate genes (e.g., SLC22A1) in resistant cell lines and assess Imatinib uptake via intracellular drug accumulation assays .

Q. What strategies validate BCR-ABL-independent mechanisms of Imatinib resistance in advanced-phase CML?

  • Methodological Answer :

  • Clonal Evolution Tracking : Perform serial bone marrow biopsies with single-cell RNA sequencing to detect subclonal mutations (e.g., RAS, JAK-STAT pathways) .
  • In Vitro Resistance Models : Expose primary CML cells to escalating Imatinib doses over 6–12 months, monitoring for adaptive survival pathways (e.g., autophagy upregulation) .
  • Clinical Correlation : Cross-reference in vitro findings with patient metadata (e.g., cytogenetic response duration, survival outcomes) using Cox proportional hazards models .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting data on Imatinib’s optimal target Cmin in GIST?

  • Methodological Answer :

  • Meta-Analysis Framework : Pool data from phase II/III trials (n > 500) and apply random-effects models to assess heterogeneity in Cmin-efficacy relationships .
  • Sensitivity Analysis : Test alternative thresholds (e.g., 760 vs. 1100 ng/mL) against progression-free survival (PFS) using Kaplan-Meier curves and log-rank tests .
  • Ethnic Stratification : Evaluate Cmin thresholds in diverse cohorts (e.g., Asian vs. European populations) to account for pharmacogenetic variability .

Q. What statistical methods reconcile discrepancies between cytogenetic and metabolic responses in Imatinib-treated CML?

  • Methodological Answer :

  • Multivariate Regression : Model cytogenetic response (Philadelphia chromosome suppression) as a function of metabolic restoration (e.g., TCA cycle intermediates) .
  • Pathway Enrichment : Use gene set enrichment analysis (GSEA) to link metabolic biomarkers (e.g., citrate, arginine) with BCR-ABL signaling activity .
  • Machine Learning : Train random forest classifiers on multi-omics datasets to predict resistance using metabolite-gene interaction networks .

Tables for Key Pharmacokinetic Parameters

ParameterSensitive Patients (SCML)Resistant Patients (RCML)Reference
Imatinib Clearance (L/h)8.2 ± 1.514.7 ± 3.1
AGP Concentration (mg/mL)0.75 ± 0.21.2 ± 0.3
Median Cmin (ng/mL)1200540
TCA Cycle Metabolite Recovery92%34%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.